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Compound of Interest

Compound Name: Leuprolide Acetate EP Impurity D

Cat. No.: B12393413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structure elucidation of

Leuprolide Acetate EP Impurity D, a critical related substance in the quality control of

Leuprolide Acetate, a synthetic gonadotropin-releasing hormone (GnRH) agonist. This

document outlines the identity of the impurity, its structural relationship to the active

pharmaceutical ingredient (API), and the analytical methodologies employed for its

characterization. Detailed experimental protocols for chromatographic and spectroscopic

techniques are provided, alongside a discussion of the impurity's formation. This guide is

intended to serve as a valuable resource for researchers, analytical scientists, and drug

development professionals involved in the analysis and control of peptide-based

pharmaceuticals.

Introduction to Leuprolide Acetate and its Impurities
Leuprolide Acetate is a synthetic nonapeptide analogue of GnRH used in the treatment of

hormone-responsive cancers, endometriosis, and central precocious puberty.[1][2] Its

therapeutic action relies on its ability to downregulate the secretion of gonadotropins, leading to

a reduction in testosterone and estrogen levels.[1] The manufacturing process and storage of

Leuprolide Acetate can lead to the formation of various impurities, which must be identified,

quantified, and controlled to ensure the safety and efficacy of the drug product. The European
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Pharmacopoeia (EP) monograph for Leuprorelin (1442) outlines the requirements for

controlling these related substances.[3][4][5]

Identification and Structure of EP Impurity D
Leuprolide Acetate EP Impurity D is identified as (O-acetyl-L-Ser)-Leuprolide.[4][6][7] This

impurity is a derivative of the parent Leuprolide molecule where the hydroxyl group of the

serine residue at position 4 is acetylated.

Chemical Structure
The chemical structures of Leuprolide and Impurity D are presented below.

Leuprolide: pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt

Leuprolide Acetate EP Impurity D: pGlu-His-Trp-Ser(Ac)-Tyr-D-Leu-Leu-Arg-Pro-NHEt

The structural relationship between Leuprolide and Impurity D is illustrated in the following

diagram.

Leuprolide
(pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) Acetylation at Serine-4 Impurity D

(pGlu-His-Trp-Ser(Ac)-Tyr-D-Leu-Leu-Arg-Pro-NHEt)

Click to download full resolution via product page

Figure 1: Relationship between Leuprolide and Impurity D.

Physicochemical Properties
A summary of the key physicochemical properties of Leuprolide Acetate EP Impurity D is

provided in Table 1.
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Property Value Source

Molecular Formula C61H86N16O13 [4][7][8]

Molecular Weight 1251.43 g/mol [4][7][8]

IUPAC Name

[(2S)-3-[[(2S)-1-[[(2R)-1-

[[(2S)-1-[[(2S)-5-

(diaminomethylideneamino)-1-

[(2S)-2-

(ethylcarbamoyl)pyrrolidin-1-

yl]-1-oxopentan-2-yl]amino]-4-

methyl-1-oxopentan-2-

yl]amino]-4-methyl-1-

oxopentan-2-yl]amino]-3-(4-

hydroxyphenyl)-1-oxopropan-

2-yl]amino]-2-[[(2S)-2-[[(2S)-3-

(1H-imidazol-5-yl)-2-[[(2S)-5-

oxopyrrolidine-2-

carbonyl]amino]propanoyl]ami

no]-3-(1H-indol-3-

yl)propanoyl]amino]-3-

oxopropyl] acetate

[7]

Synonyms

(O-ACETYL-L-SER)-

LEUPROLIDE, Leuprorelin

impurity 36

[7]

Experimental Protocols for Structure Elucidation
The structure elucidation of Leuprolide Acetate EP Impurity D involves a combination of

chromatographic and spectroscopic techniques. The general workflow for this process is

depicted in Figure 2.
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Figure 2: Experimental workflow for the structure elucidation of Impurity D.

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the primary technique for the separation and quantification of

Leuprolide and its impurities. The European Pharmacopoeia provides a detailed method for this

analysis.
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Experimental Protocol:

Column: A C18 stationary phase is typically used. For example, a 4.6 mm x 150 mm column

with 5 µm particles.

Mobile Phase: A gradient elution is employed using a mixture of an aqueous buffer (e.g.,

phosphate buffer) and an organic modifier (e.g., acetonitrile). The specific gradient profile is

optimized to achieve adequate separation of all impurities.

Detection: UV detection at 220 nm is commonly used.

Flow Rate: A typical flow rate is 1.0 mL/min.

Temperature: The column is maintained at a constant temperature, for instance, 40°C.

Quantitative Data:

The EP monograph 1442 specifies the relative retention time (RRT) for Impurity D.

Parameter Value Reference

Relative Retention Time (vs.

Leuprolide)
~1.5 [4]

EP Limit ≤ 1.0% [4]

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-

MS), is essential for determining the molecular weight and fragmentation pattern of the

impurity, which in turn helps in confirming its structure.

Experimental Protocol:

Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for peptide

analysis.
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Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is

used to obtain accurate mass measurements.

MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed to induce fragmentation

of the parent ion. Collision-induced dissociation (CID) is a common fragmentation technique.

Data Analysis: The fragmentation pattern is analyzed to sequence the peptide and identify

the location of the modification. The mass shift of 42.0106 Da corresponding to an acetyl

group (C2H2O) on the serine residue would be a key indicator.

Expected Fragmentation:

In the MS/MS spectrum of Impurity D, one would expect to observe fragment ions (b- and y-

ions) that are shifted by 42 Da if they contain the acetylated serine residue. For example, the y-

ions containing the C-terminus up to the modified serine would show this mass shift compared

to the corresponding fragment ions of Leuprolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom

in the molecule, confirming the presence and location of the acetyl group.

Experimental Protocol:

Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g.,

D2O or DMSO-d6).

NMR Experiments: A suite of 1D (1H, 13C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR

experiments are performed.

Data Analysis:

1H NMR: The appearance of a new singlet in the aliphatic region (around 2.0 ppm) is

indicative of the methyl protons of the acetyl group.

2D NMR:
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COSY and TOCSY: These experiments help in assigning the proton spin systems of the

amino acid residues.

HSQC: This experiment correlates the protons with their directly attached carbons,

allowing for the assignment of the acetyl methyl and carbonyl carbons.

HMBC: This experiment shows long-range correlations (2-3 bonds) between protons

and carbons. A key correlation would be observed between the protons of the serine

beta-methylene group and the carbonyl carbon of the acetyl group, definitively

confirming the O-acetylation at the serine residue.

Formation of Impurity D
Impurity D, being an O-acetylated derivative, can potentially form during the synthesis of

Leuprolide Acetate if acetic acid, often used as a salt former or in purification steps, reacts with

the hydroxyl group of the serine residue under certain conditions. It can also arise from the

degradation of the API, particularly if acetic acid is present in the formulation. Forced

degradation studies, involving exposure of Leuprolide Acetate to acidic conditions in the

presence of an acetyl source, can be performed to investigate this degradation pathway.

Conclusion
The structure elucidation of Leuprolide Acetate EP Impurity D as (O-acetyl-L-Ser)-Leuprolide

is achieved through a combination of modern analytical techniques. HPLC is used for the

separation and quantification of the impurity, while mass spectrometry provides crucial

information on its molecular weight and fragmentation pattern. NMR spectroscopy offers

unambiguous confirmation of the structure by identifying the acetyl group and its point of

attachment to the serine residue. A thorough understanding of the structure and formation of

this impurity is paramount for the development of robust manufacturing processes and stable

formulations of Leuprolide Acetate, ensuring the quality and safety of this important therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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